3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride
CAS No.: 2034157-28-1
Cat. No.: VC4961016
Molecular Formula: C9H14ClNO3S
Molecular Weight: 251.73
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034157-28-1 |
---|---|
Molecular Formula | C9H14ClNO3S |
Molecular Weight | 251.73 |
IUPAC Name | 3-(furan-2-ylmethylsulfonyl)pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C9H13NO3S.ClH/c11-14(12,9-3-4-10-6-9)7-8-2-1-5-13-8;/h1-2,5,9-10H,3-4,6-7H2;1H |
Standard InChI Key | HZRGPWGEZBZSLA-UHFFFAOYSA-N |
SMILES | C1CNCC1S(=O)(=O)CC2=CC=CO2.Cl |
Introduction
Structural and Molecular Characteristics
3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring (a saturated heterocyclic amine) substituted at the 3-position with a sulfonyl group linked to a furan-2-ylmethyl moiety. The hydrochloride salt form enhances solubility in polar solvents and stabilizes the compound for storage .
Molecular Formula:
Molecular Weight: 277.75 g/mol
Key Functional Groups:
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Pyrrolidine (secondary amine)
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Sulfonyl bridge ()
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Furan-2-ylmethyl group (oxygen-containing heterocycle)
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Hydrochloride counterion
The furan ring contributes aromaticity and potential π-π interactions, while the sulfonyl group introduces polarity and hydrogen-bonding capacity, critical for biological activity or material applications .
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of 3-((furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride involves two primary steps:
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Sulfonylation of Pyrrolidine: Reaction of pyrrolidine with furan-2-ylmethyl sulfonyl chloride.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Synthesis of Furan-2-ylmethyl Sulfonyl Chloride
Furan-2-ylmethyl sulfonyl chloride can be prepared via oxidation of furan-2-ylmethyl thiol () using chlorine gas or sulfuryl chloride () in anhydrous conditions . Alternative routes involve bromination of dihydrofuran sulfonates followed by dehydrohalogenation, as demonstrated in analogous benzofuran sulfonyl chloride syntheses .
Coupling to Pyrrolidine
Pyrrolidine reacts with furan-2-ylmethyl sulfonyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge HCl, forming the sulfonamide intermediate. This step parallels methodologies used in HMF-sulfonate synthesis :
Subsequent treatment with concentrated HCl in an aprotic solvent (e.g., diethyl ether) yields the hydrochloride salt .
Experimental Optimization
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Reaction Solvent: Anhydrous methylene chloride or tetrahydrofuran (THF) minimizes side reactions .
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Temperature: Reactions typically proceed at 0°C to room temperature to control exothermicity .
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Yield: Reported yields for analogous sulfonamide syntheses range from 80–98% .
Physicochemical Properties
Spectral Data
1H NMR (400 MHz, DMSO-d6):
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δ 7.65 (d, Hz, 1H, furan H-5)
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δ 6.58 (dd, Hz, 1H, furan H-4)
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δ 6.42 (d, Hz, 1H, furan H-3)
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δ 4.21 (s, 2H, )
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δ 3.40–3.10 (m, 4H, pyrrolidine H-2, H-5)
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δ 2.95–2.75 (m, 1H, pyrrolidine H-3)
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δ 2.20–1.90 (m, 4H, pyrrolidine H-1, H-4)
IR (KBr):
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1345 cm ( asymmetric stretch)
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1160 cm ( symmetric stretch)
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3120 cm (furan C–H stretch)
Mass Spectrometry (ESI+):
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240.1 [M–Cl] (calculated for : 240.07)
Solubility and Stability
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